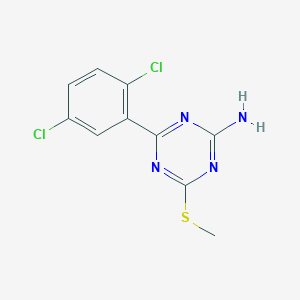![molecular formula C12H9F3N2O B13134308 (6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Trifluoromethyl)-[2,4’-bipyridin]-3-yl)methanol is a chemical compound with the molecular formula C12H9F3N2O It is characterized by the presence of a trifluoromethyl group attached to a bipyridine structure, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Trifluoromethyl)-[2,4’-bipyridin]-3-yl)methanol typically involves the following steps:
Starting Materials:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).
Methanol Addition: The final step involves the addition of a methanol group to the bipyridine structure, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (6-(Trifluoromethyl)-[2,4’-bipyridin]-3-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-(Trifluoromethyl)-[2,4’-bipyridin]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(6-(Trifluoromethyl)-[2,4’-bipyridin]-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6-(Trifluoromethyl)-[2,4’-bipyridin]-3-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)pyridine-3-methanol
- 2-(Trifluoromethyl)-3,1-benzoxazone
- 6-Iodo-2-(trifluoromethyl)-4(3H)-quinazolinone
Uniqueness
(6-(Trifluoromethyl)-[2,4’-bipyridin]-3-yl)methanol is unique due to its bipyridine structure combined with a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H9F3N2O |
|---|---|
Molecular Weight |
254.21 g/mol |
IUPAC Name |
[2-pyridin-4-yl-6-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)10-2-1-9(7-18)11(17-10)8-3-5-16-6-4-8/h1-6,18H,7H2 |
InChI Key |
HANVMNMEPFGDCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CO)C2=CC=NC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone](/img/structure/B13134228.png)
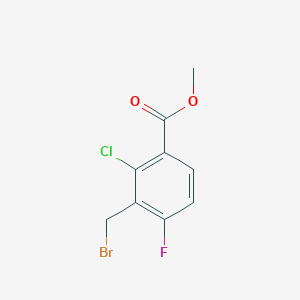

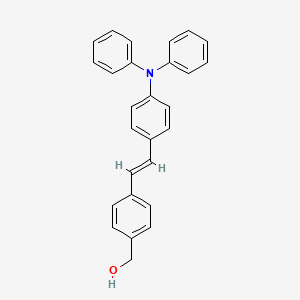
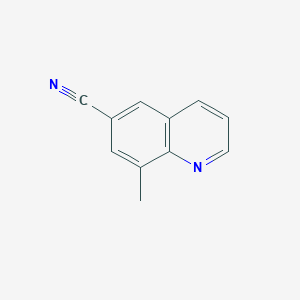
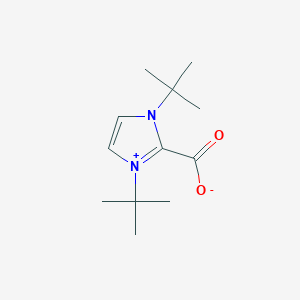


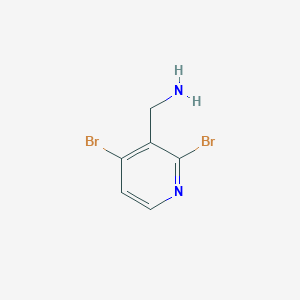
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)
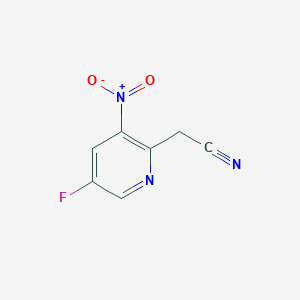
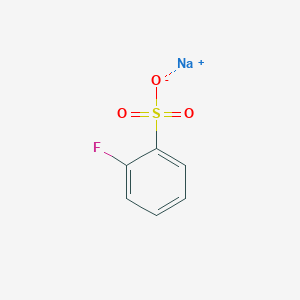
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
